molecular formula C18H21N5O2S B2415887 N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895005-48-8

N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2415887
CAS No.: 895005-48-8
M. Wt: 371.46
InChI Key: NBDRLRLWTCWTIV-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-4-14-9-15(24)20-17-21-22-18(23(14)17)26-11-16(25)19-10-13-7-5-12(2)6-8-13/h5-9H,3-4,10-11H2,1-2H3,(H,19,25)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRLRLWTCWTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 895005-48-8) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the synthesis, structural characteristics, and biological activities of this compound based on recent studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₁N₅O₂S
  • Molecular Weight : 371.5 g/mol
  • CAS Number : 895005-48-8

The compound features a triazolo-pyrimidine core structure which is known for various biological activities. The presence of the thioacetamide group further enhances its potential as a therapeutic agent.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step synthetic routes that may include condensation reactions between appropriate precursors. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. For instance:

  • A study reported that certain derivatives exhibited significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7. The best-performing compounds showed IC₅₀ values of 17.83 μM and 19.73 μM respectively, indicating potent antitumor activity compared to standard treatments like Cisplatin .
CompoundCell LineIC₅₀ (μM)Comparison to Cisplatin
4cMDA-MB-23117.832x more potent
4jMCF-719.734x more potent

Antimicrobial Activity

The compound’s structural features suggest potential antimicrobial properties as well. Triazolo-pyrimidines have been documented to exhibit antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Antifungal Activity : Some derivatives have been reported to inhibit fungal growth effectively.

Case Studies

  • Study on Antiproliferative Effects :
    • A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activity .
  • Mechanistic Studies :
    • Ongoing research aims to elucidate the mechanisms by which these compounds induce apoptosis in cancer cells and their effects on the cell cycle. This involves docking studies and identification of protein targets associated with cell death pathways .

Q & A

Q. How to evaluate polypharmacology risks?

  • Methodological Answer : Perform a kinome-wide screen (Eurofins KinaseProfiler) at 1 µM. Cluster hits using KinMap. Validate top off-targets (Kd via SPR). Use ToxCast data to predict adverse effects. Structure-activity relationship (SAR) analysis can guide selective analog design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.